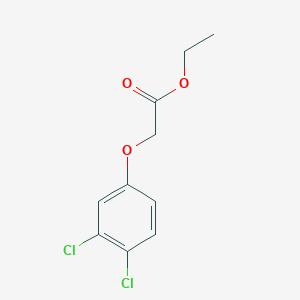

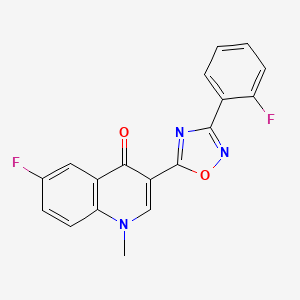

![molecular formula C19H15N3O4S2 B2886668 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-18-6](/img/structure/B2886668.png)

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives are important in the search for new anti-mycobacterial agents . They have been designed, synthesized, and evaluated for in vitro antitubercular activity .

Synthesis Analysis

The synthesis of these derivatives involves combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzo[d]thiazole or benzo[d]imidazo[2,1-b]thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds possibly occur through a sequential aza-Henry reaction and subsequent intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the substituents on the thiazole ring .Wissenschaftliche Forschungsanwendungen

Organic Electronics

The thiazolo[5,4-d]thiazole moiety, which is a core part of this compound, is known for its electron-deficient nature , high oxidative stability, and a rigid planar structure. These features enable efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . This application is particularly relevant in the development of organic photovoltaics .

Synthetic Methodologies

This compound can be utilized in temperature-controlled intermolecular [3 + 2] annulation processes. Such reactions are crucial for accessing benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones, which are valuable in various synthetic pathways . This method highlights the compound’s role in facilitating direct C–S/C–N bond formation without the need for prefunctionalization.

Antimycobacterial Agents

Derivatives of this compound have been explored for their potential as antimycobacterial agents . Research indicates that certain benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This application is critical in the search for new treatments for this infectious disease.

Green Chemistry

The compound’s derivatives are used in developing green synthetic methodologies. These methods are based on substituted hydrazines and aim to synthesize pyrazoles and other N-containing organic compounds . The focus here is on reactions that avoid the use of external catalysts, metals, and oxidants, promoting sustainable chemistry practices .

Molecular Docking Studies

In the quest for new pharmaceuticals, molecular docking and dynamics studies are essential. The compound’s derivatives have been used in in silico studies to understand the binding patterns and stability of protein-ligand complexes against targets like Pantothenate synthetase of Mtb . This application is vital for drug design and discovery.

Material Science

Lastly, the compound finds its use in material science, particularly in the synthesis of materials with specific electronic properties. The thiazolo[5,4-d]thiazole-based materials are being studied for their basic material properties and applications in fields like organic light-emitting diodes (OLEDs) and other electronic devices .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S2/c1-25-12-4-6-14-16(8-12)28-19(22(14)9-17(23)26-2)21-18(24)11-3-5-13-15(7-11)27-10-20-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRLOUNYZCCZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)

![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886601.png)

![Tert-butyl N-[2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2886603.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886605.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2886608.png)